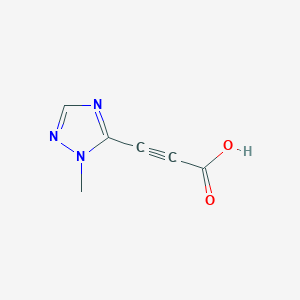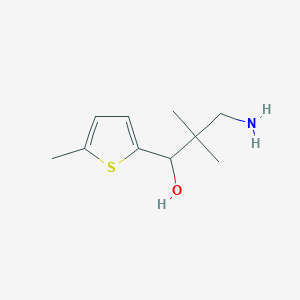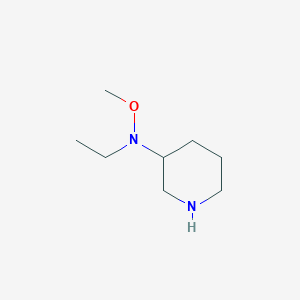
N-Ethyl-N-methoxypiperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-methoxypiperidin-3-amine: is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in pharmaceuticals and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-methoxypiperidin-3-amine typically involves the reaction of piperidine derivatives with ethylating and methoxylating agents. One common method includes the alkylation of piperidine with ethyl iodide followed by methoxylation using methanol in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-N-methoxypiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-ethyl-N-methoxypiperidin-3-one.
Reduction: Reduction reactions can convert it back to its corresponding alcohol or amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: N-Ethyl-N-methoxypiperidin-3-one.
Reduction: Corresponding alcohol or amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-N-methoxypiperidin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Ethyl-N-methoxypiperidin-3-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-Methyl-N-methoxypiperidin-3-amine
- N-Ethyl-N-hydroxypiperidin-3-amine
- N-Ethyl-N-methoxypyrrolidin-3-amine
Comparison: N-Ethyl-N-methoxypiperidin-3-amine is unique due to its specific ethyl and methoxy substituents on the piperidine ring. These substituents can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds. For example, the presence of the methoxy group can enhance its lipophilicity and potentially alter its interaction with biological targets compared to its hydroxyl or methyl counterparts.
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
N-ethyl-N-methoxypiperidin-3-amine |
InChI |
InChI=1S/C8H18N2O/c1-3-10(11-2)8-5-4-6-9-7-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
RVUFLVNOJAJYQT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCNC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


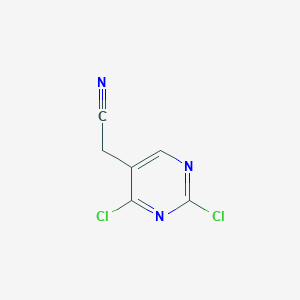


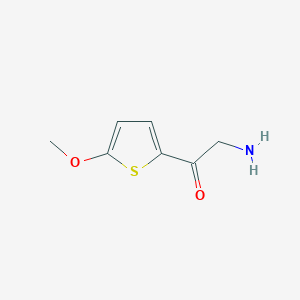
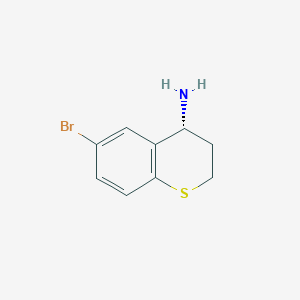
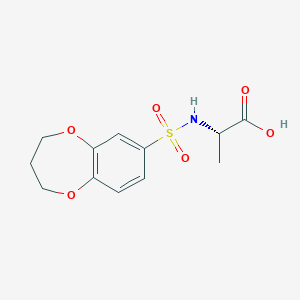
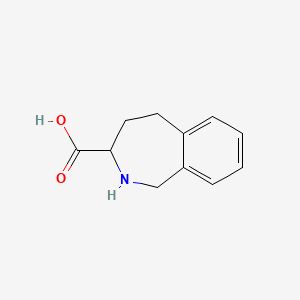

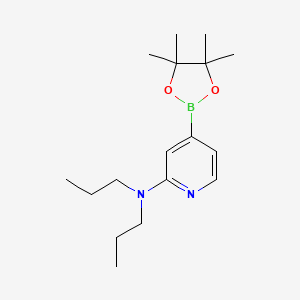
![[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13176590.png)

